Diethylglutaconate

Description

Historical Context of Diethylglutaconate Utilization in Chemical Research

The investigation of this compound and its reactivity dates back to the early 20th century. Early research focused on understanding its fundamental chemical properties, including its preparation and condensation reactions. One of the initial methods for preparing the parent acid, glutaconic acid, involved the elimination of water from ethyl β-hydroxyglutarate, which itself was derived from the reduction of acetonedicarboxylic acid. archive.org

Early studies by chemists like Pechmann and Blaise explored the condensation of ethyl glutaconate, revealing its capacity to form more complex cyclic structures. archive.org These foundational investigations laid the groundwork for its later use as a versatile reagent. A significant application that emerged from this early work is its use in the Knoevenagel condensation. For instance, the reaction of this compound under Knoevenagel conditions has been employed to synthesize coumarin-3-acrylates and various chromene derivatives, compounds that have found use as fragrances and fluorescent dyes. cardiff.ac.uk These historical studies established this compound as a reactive and useful molecule, paving the way for its adoption in more sophisticated synthetic applications.

Significance of this compound as a Key Synthetic Intermediate

The importance of this compound in organic synthesis lies in its ability to serve as a precursor to a diverse range of complex molecules, particularly heterocyclic and carbocyclic systems. Its bifunctional nature, possessing both electrophilic and nucleophilic potential at different positions, allows chemists to strategically employ it in various reaction cascades.

Researchers have utilized this compound as a key starting material for synthesizing valuable compounds. For example, it is a crucial component in the synthesis of certain pyrimidine (B1678525) derivatives that have been investigated as inhibitors of glycogen (B147801) synthase kinase 3 (GSK3), a target relevant to conditions like type 2 diabetes and Alzheimer's disease. google.com In another application, it reacts with cyclic sulfates in the presence of a base to form substituted cyclopropane (B1198618) carboxylic acid derivatives, which are important building blocks for creating conformationally constrained amino acids and peptides. uni-regensburg.de

Furthermore, this compound is instrumental in building the core structure of coumarins. Through a sequence involving an Aldol (B89426) reaction followed by an intramolecular transesterification, it enables the construction of the fundamental coumarin (B35378) scaffold. umsystem.edu This scaffold is the basis for developing fluorescent chemosensors designed to detect biological amines. umsystem.edu The compound has also been employed in the development of hypophosphorous acid derivatives, which are explored as potential agonists for metabotropic glutamate (B1630785) receptors (mGluRs), a target for neurodegenerative diseases such as Parkinson's disease. google.com

The following table summarizes key reactions where this compound serves as a critical intermediate:

| Product Class | Key Reaction Type(s) | Application of Product |

| Coumarin & Chromene Derivatives | Knoevenagel Condensation, Aldol Reaction, Intramolecular Transesterification | Fluorescent Dyes, Fragrances, Chemosensors |

| Substituted Pyrimidines | Condensation/Cyclization | Glycogen Synthase Kinase 3 (GSK3) Inhibitors |

| Cyclopropane Amino Acids | Michael Addition/Cyclization | Conformationally Restricted Peptides |

| Hypophosphorous Acid Derivatives | Michael Addition | Metabotropic Glutamate Receptor (mGluR) Agonists |

Scope and Research Objectives Pertaining to this compound

The research objectives centered on this compound are intrinsically linked to the therapeutic or functional applications of the target molecules being synthesized. The overarching goal is to leverage the unique reactivity of this intermediate to construct complex molecular frameworks that are otherwise difficult to access.

A primary research focus is the development of novel therapeutic agents. For instance, the synthesis of pyrimidine-based GSK3 inhibitors using this compound is driven by the objective of finding new treatments for metabolic and neurodegenerative diseases. google.com Similarly, its use in creating mGlu4R agonists is aimed at developing new therapeutic strategies for Parkinson's disease by targeting specific neurotransmitter receptors. google.com

Another significant area of research is the creation of advanced materials and diagnostic tools. The synthesis of coumarin-based fluorescent sensors from this compound is aimed at producing molecules that can detect specific bioanalytes, such as amines, with high sensitivity. umsystem.edu These sensors are designed to provide a "turn-on" fluorescence response, making them valuable for bioimaging and studying cellular processes. umsystem.edu Furthermore, research into cyclopropane amino acids derived from this compound seeks to create peptides with stabilized structures, which can enhance their resistance to enzymatic degradation and improve their potential as therapeutic agents. uni-regensburg.de

The scope of research is therefore not on this compound itself, but on its application as a strategic tool to achieve specific and complex synthetic goals in medicinal chemistry and materials science.

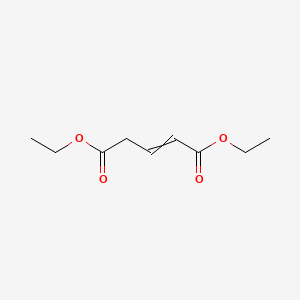

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14O4 |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

diethyl pent-2-enedioate |

InChI |

InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h5-6H,3-4,7H2,1-2H3 |

InChI Key |

JHCKGVJZNIWNJK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC=CC(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethylglutaconate and Its Precursors

Established Synthetic Pathways to Diethylglutaconate

Traditional methods for synthesizing this compound rely on well-understood organic reactions, primarily focusing on esterification and condensation pathways.

Classical Esterification and Condensation Approaches

The formation of this compound through classical methods typically involves two main strategies: the direct esterification of glutaconic acid or the condensation of smaller precursor molecules.

Fischer Esterification: This acid-catalyzed reaction represents a direct route to this compound. numberanalytics.com It involves reacting glutaconic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. solubilityofthings.com The mechanism begins with the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, followed by a nucleophilic attack from the ethanol molecule. numberanalytics.com A subsequent series of proton transfers and the elimination of water yield the final diethyl ester. numberanalytics.com To drive the equilibrium towards the product, water is typically removed as it is formed.

Knoevenagel Condensation: This reaction is a modification of the aldol (B89426) condensation and is highly effective for forming carbon-carbon double bonds. wikipedia.org It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like piperidine (B6355638) or an amine. wikipedia.orgsphinxsai.com While not a direct synthesis of this compound from a single set of precursors, variations of this reaction are fundamental to creating the unsaturated dicarboxylate structure. For instance, a related synthesis involves the condensation of salicylaldehyde (B1680747) with this compound itself in the presence of piperidine to form coumarin (B35378) derivatives, illustrating the reactivity of the glutaconate backbone.

The Doebner modification of the Knoevenagel condensation is particularly relevant. It uses pyridine (B92270) as a solvent and involves a reactant with a carboxylic acid group, such as malonic acid. wikipedia.orgorganic-chemistry.org The reaction between an aldehyde and malonic acid under these conditions is followed by decarboxylation to yield an α,β-unsaturated carboxylic acid. youtube.commdpi.com This principle can be extended to synthesize the core structure of glutaconic acid derivatives.

| Reaction Type | Precursors | Catalyst/Solvent | Key Features |

| Fischer Esterification | Glutaconic acid, Ethanol | Sulfuric Acid (H₂SO₄) | Reversible reaction; requires removal of water to maximize yield. numberanalytics.com |

| Knoevenagel Condensation | Aldehyde/Ketone, Active Methylene Compound | Piperidine, Pyridine | Forms a C=C bond; product is often an α,β-unsaturated carbonyl compound. wikipedia.org |

| Doebner Modification | Aldehyde, Malonic Acid | Pyridine, Piperidine | Condensation is followed by decarboxylation. wikipedia.orgorganic-chemistry.org |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. organic-chemistry.orgtcichemicals.com This approach is valued for its high atom economy and efficiency by reducing the number of synthetic steps. tcichemicals.com

While a specific, widely-cited MCR for the direct synthesis of this compound is not prominent in the literature, the principles of MCRs are applicable. The Doebner–Knoevenagel reaction can be viewed as a three-component reaction involving an aldehyde, an active methylene compound (like a malonic ester derivative), and a base/solvent system (like piperidine in pyridine). organic-chemistry.orgresearchgate.net This reaction builds the α,β-unsaturated system characteristic of glutaconic acid derivatives. organic-chemistry.org

Other named MCRs, such as the Hantzsch Dihydropyridine Synthesis or the Biginelli Reaction , demonstrate the power of combining an aldehyde, a β-ketoester, and a nitrogen source (ammonia or urea) to rapidly build complex heterocyclic structures. tcichemicals.com The Ugi and Passerini reactions are other prominent examples of MCRs that create peptide-like structures from an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgwikipedia.org These strategies highlight the potential for developing novel MCRs for the efficient, one-pot synthesis of linear unsaturated esters like this compound.

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound, often providing benefits such as improved efficiency, higher yields, and greener reaction conditions.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts, such as enzymes. researchgate.net For ester synthesis, lipases are particularly important biocatalysts. scielo.br Lipases can catalyze esterification reactions in non-aqueous environments, reversing their natural hydrolytic function. scielo.brmdpi.com

The synthesis of this compound via this method would involve the enzymatic esterification of glutaconic acid with ethanol. A commonly used and robust enzyme for such transformations is Lipase B from Candida antarctica (often immobilized and sold as Novozym 435). researchgate.netnih.gov The reaction is typically carried out in an organic solvent to minimize water activity, which favors ester formation over hydrolysis. mdpi.com

Key advantages of this approach include:

High Selectivity: Enzymes can selectively target specific functional groups, avoiding the need for protecting groups. mdpi.com

Mild Reaction Conditions: Reactions proceed at or near room temperature and atmospheric pressure, reducing energy consumption and the formation of byproducts. mdpi.com

Environmental Benefits: The use of biodegradable catalysts and often greener solvents aligns with the principles of green chemistry. mdpi.com

| Enzyme | Common Substrates | Typical Solvent | Advantages |

| Candida antarctica Lipase B (Novozym 435) | Carboxylic acids, Alcohols | Organic solvents (e.g., Toluene, Hexane) | High stability, broad substrate specificity, high enantioselectivity. researchgate.netnih.gov |

| Thermomyces lanuginosus Lipase | Fatty acids, Glycerol | Solvent-free or organic solvents | Thermostable, effective for transesterification. researchgate.net |

| Pseudomonas fluorescens Lipase | Phenolic acids, Alcohols | Biphasic systems, organic solvents | Good activity for various esterifications. researchgate.net |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions, which can dramatically accelerate reaction rates compared to conventional heating methods. rsc.org This technique has been successfully applied to many organic reactions, including Knoevenagel condensations. sphinxsai.comtandfonline.comresearchgate.net

In the context of synthesizing this compound precursors, a mixture of an aldehyde and an active methylene compound (like diethyl malonate) can be irradiated in the presence of a catalyst. tandfonline.comresearchgate.net These reactions are often complete in minutes, whereas conventional heating might require several hours. tandfonline.comoatext.com Furthermore, many microwave-assisted protocols can be performed under solvent-free conditions, which enhances their environmental friendliness. oatext.comsci-hub.se For example, the Knoevenagel condensation of various aldehydes with ethyl cyanoacetate (B8463686) or diethyl malonate has been shown to proceed rapidly and in high yields under microwave irradiation. researchgate.netsci-hub.se This rapid, efficient, and often solvent-free method presents a significant advancement over classical heating. oatext.comrsc.org

| Reaction Type | Reactants | Conditions | Time | Yield | Reference |

| Knoevenagel Condensation | Aromatic Aldehyde, Diethyl Malonate | P₂O₅, Piperidine, Microwave | 5-15 min | Good | tandfonline.com |

| Knoevenagel Condensation | Aromatic Aldehyde, Ethyl Cyanoacetate | Piperazine, Solvent-free, Microwave | 2-15 min | Good | researchgate.net |

| Coumarin Synthesis | Salicylaldehyde, Ethyl Acetate Derivatives | Piperidine, Solvent-free, Microwave | Short | High | sci-hub.se |

High-Pressure Organic Synthesis Applications (Barochemistry)

Barochemistry, the application of high pressure to chemical reactions, is an emerging field in organic synthesis. rsc.org Applying high pressure (typically in the range of 2–20 kbar) can accelerate reactions that have a negative activation volume, meaning the volume of the transition state is smaller than the volume of the reactants. rsc.org This is often the case for condensation, cycloaddition, and addition reactions.

While high-pressure synthesis is more commonly associated with the formation of novel materials or complex cycloadditions, it has shown utility in esterification. aps.orgnih.govmdpi.com For example, high pressure (1.1 kbar) has been shown to assist in the triethylamine-catalyzed trans-esterification of alkyl acetates and benzoates, affording high yields in just 2 hours. rsc.org Similarly, high pressure can be used in conjunction with enzyme-catalyzed reactions, including esterifications, to improve yields. rsc.org

The application of barochemistry to the synthesis of this compound could potentially offer benefits by accelerating the rate-limiting steps in both Fischer esterification and Knoevenagel condensation pathways. However, the requirement for specialized equipment means this technique is less common than other advanced methods. rsc.org

Flow Chemistry Techniques for Continuous Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals like this compound. mt.com By performing reactions in a continuously flowing stream through a reactor, flow chemistry enables superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly when dealing with exothermic reactions or hazardous materials. nih.govresearchgate.net

The continuous production of this compound or its precursors can be envisioned through a multi-step flow synthesis setup. A key reaction in the synthesis of related compounds is the Knoevenagel condensation. researchgate.net In a potential flow process for a this compound precursor, reactants could be pumped from separate reservoirs into a mixing unit before entering a packed-bed reactor. This reactor could contain a heterogeneous catalyst, such as a polystyrene-immobilized base (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO), which facilitates the condensation reaction. researchgate.net The use of such a supported catalyst simplifies purification, as the catalyst remains in the reactor and does not contaminate the product stream. researchgate.net

The reaction stream would then flow through the reactor, which can be heated or cooled to the optimal temperature to ensure high conversion rates and selectivity. The residence time, a critical parameter determining the extent of reaction, is precisely controlled by the flow rate and the reactor volume. syrris.com Following the reactor, the product stream could pass through in-line purification modules, such as liquid-liquid extractors or scavenger columns, to remove any by-products or unreacted starting materials. nih.gov This integrated approach allows for the direct synthesis of a purified product, minimizing manual handling and potential for exposure. wuxiapptec.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Knoevenagel Condensation Precursor

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Several hours | Minutes to hours (tunable) |

| Heat Transfer | Limited, potential for hotspots | Excellent, highly controlled |

| Safety | Higher risk with exothermic reactions | Inherently safer due to small reactor volume |

| Scalability | Difficult, requires process redesign | Straightforward by extending run time |

| Product Purity | Requires offline purification | In-line purification possible |

| Catalyst | Homogeneous, requires separation | Heterogeneous, reusable, simplified workup |

The benefits of adopting a continuous flow approach are numerous. The enhanced control over reaction conditions leads to higher yields and purities. mt.com The small internal volume of flow reactors enhances safety by minimizing the amount of hazardous material present at any given time. mt.com Furthermore, the process is readily scalable by simply running the system for a longer duration, avoiding the challenges associated with scaling up batch reactors. nih.gov Automation of the flow system can further increase efficiency and reproducibility, making it an attractive method for the industrial production of this compound and its precursors. almacgroup.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic routes. wisdomlib.org These principles aim to reduce or eliminate the use and generation of hazardous substances. amazonaws.com

The synthesis of this compound and its precursors can be made greener by implementing several of the twelve principles of green chemistry:

Prevention of Waste : Designing synthetic pathways that minimize the formation of by-products is a primary goal. acs.org Flow chemistry, with its precise control over stoichiometry and reaction conditions, can significantly reduce waste generation compared to batch processes.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like the Knoevenagel condensation, when optimized, can exhibit high atom economy.

Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. rsc.org This includes the selection of safer solvents and reagents. For instance, replacing toxic organic solvents with greener alternatives like water or ethanol, or even performing the reaction under solvent-free conditions, aligns with this principle. researchgate.net

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled. acs.org The use of a recyclable, solid-supported catalyst, such as the polystyrene-immobilized DABCO mentioned for flow synthesis, is a prime example of applying this principle. researchgate.net Heterogeneous catalysts like magnesium oxide (MgO) have also been shown to be effective for related liquid-phase reactions. cardiff.ac.uk

Design for Energy Efficiency : Energy requirements for chemical processes should be minimized. acs.org Flow reactors often allow for reactions to be conducted at or near ambient temperature and pressure due to their efficient heat transfer, thus reducing energy consumption. researchgate.net

Use of Renewable Feedstocks : A raw material or feedstock should be renewable whenever technically and economically practicable. For instance, glutaric acid, a potential precursor, can be synthesized from renewable resources through bioprocesses. rsc.orgresearchgate.net Similarly, glycerin, a byproduct of biodiesel production, can be used as a precursor for other valuable chemicals, showcasing a green synthetic strategy.

Table 2: Application of Green Chemistry Principles in this compound Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention of Waste | Optimized flow chemistry to minimize by-products. |

| Atom Economy | High-yield condensation reactions. |

| Less Hazardous Synthesis | Use of non-toxic solvents and reagents. |

| Catalysis | Application of recyclable solid-supported catalysts (e.g., immobilized DABCO, MgO). researchgate.netcardiff.ac.uk |

| Energy Efficiency | Reactions at ambient temperature in efficient flow reactors. |

| Renewable Feedstocks | Potential use of bio-based precursors like glutaric acid. rsc.org |

By consciously applying these principles, the synthesis of this compound can be transformed into a more sustainable process with a reduced environmental footprint. The synergy between flow chemistry and green chemistry provides a powerful platform for the development of next-generation chemical manufacturing processes.

Reactivity and Mechanistic Studies of Diethylglutaconate Transformations

Nucleophilic Addition Reactions of Diethylglutaconate

Nucleophilic addition reactions are a fundamental class of transformations in organic chemistry where a nucleophile adds to an electron-deficient center. numberanalytics.comunacademy.comkhanacademy.orglabster.com In the case of this compound, the electrophilic nature of the β-carbon in the α,β-unsaturated ester system makes it susceptible to attack by various nucleophiles. libretexts.org

Michael Addition Reactions

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org For this compound, the Michael donor, which is typically a resonance-stabilized carbanion, attacks the β-carbon of the this compound (the Michael acceptor). wikipedia.orgorganic-chemistry.org

The general mechanism proceeds in three key steps:

Deprotonation: A base abstracts a proton from the Michael donor to form a nucleophilic enolate. masterorganicchemistry.com

Conjugate Addition: The enolate attacks the β-carbon of the this compound, leading to the formation of a new carbon-carbon bond and a new enolate intermediate. masterorganicchemistry.comlibretexts.org

Protonation: The resulting enolate is protonated to yield the final 1,5-dicarbonyl compound. masterorganicchemistry.com

The reaction is thermodynamically controlled, driven by the formation of a more stable C-C single bond at the expense of a C-C pi bond. libretexts.org A variety of nucleophiles can be employed in the Michael addition with this compound, including malonates, nitroalkanes, and β-ketoesters. organic-chemistry.org

Table 1: Examples of Michael Addition Reactions with this compound

| Michael Donor | Base | Product Type |

| Diethyl malonate | Sodium ethoxide | Substituted glutaric acid derivative |

| Nitromethane | Strong base | γ-Nitro ester |

| Ethyl acetoacetate | Base | 1,5-dicarbonyl compound |

This table provides illustrative examples of Michael donors used in reactions with this compound.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active hydrogen compound reacts with an aldehyde or ketone in the presence of a weak base, typically an amine. wikipedia.org This reaction is followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org

While this compound itself is not the typical active methylene (B1212753) compound in a Knoevenagel reaction, it can be involved in tandem reactions that begin with a Knoevenagel condensation. For instance, a Knoevenagel adduct, formed from the reaction of an aldehyde and an active methylene compound, can then react with this compound in a subsequent Michael addition. researchgate.net

Research has shown the successful Knoevenagel condensation of various aldehydes with glutaconic esters, leading to the formation of new dienes. researchgate.net The reaction is often catalyzed by bases like piperidine (B6355638). clockss.orgresearchgate.net A variation of this reaction is the Doebner modification, which utilizes pyridine (B92270) as a solvent and often involves a decarboxylation step when a carboxylic acid is present. wikipedia.orgorganic-chemistry.org

Cyclization Reactions Involving this compound

This compound serves as a valuable building block in the synthesis of various cyclic structures, including both heterocyclic and carbocyclic systems.

Formation of Heterocyclic Compounds (e.g., Chromenes, Coumarins)

This compound is a precursor for the synthesis of various heterocyclic compounds, which are cyclic compounds containing at least two different elements as members of its ring(s). clockss.orgchim.itnih.govosi.lv Chromenes and coumarins, which are classes of oxygen-containing heterocycles, are notable examples. d-nb.infobeilstein-journals.orgresearchgate.netrsc.org These structures are present in many natural products and pharmaceuticals. d-nb.infobeilstein-journals.orgmdpi.com

The synthesis of coumarins can be achieved through the cyclization of ortho-hydroxycinnamates, which can be derived from reactions involving this compound precursors. beilstein-journals.org The cyclization process often requires elevated temperatures or photochemical isomerization to facilitate the necessary ring closure. beilstein-journals.org Organocatalysts, such as tri-n-butylphosphane, have been shown to enable these cyclizations under milder conditions. beilstein-journals.org

Table 2: Examples of Heterocyclic Systems Synthesized from this compound Precursors

| Heterocycle | General Synthetic Approach |

| Chromenes | Multicomponent reactions involving this compound derivatives. d-nb.info |

| Coumarins | Cyclization of ortho-hydroxycinnamate precursors. beilstein-journals.orgmdpi.com |

| Pyrrolidines | Organocatalytic activation of diethyl glutaconate for diastereo- and enantioselective assembly. acs.org |

This table highlights some heterocyclic systems that can be synthesized using this compound as a starting material or key intermediate.

Synthesis of Carbocyclic Systems (e.g., Cyclopropane (B1198618) Derivatives)

The synthesis of carbocyclic systems, such as cyclopropane derivatives, can also utilize this compound. Cyclopropanes are three-membered carbocyclic rings that are present in numerous natural and biologically active compounds. researchgate.netiupac.org

One approach to synthesizing cyclopropane derivatives involves the reaction of nucleophilic alkenes with diazo compounds, or the Corey-Chaykovsky reaction with sulfur ylides. researchgate.net While direct cyclopropanation of this compound is less common, its derivatives can undergo such transformations. For instance, a diene prepared from this compound can react with an enamine to form cycloadducts. researchgate.net Palladium-catalyzed diazomethane (B1218177) cyclopropanation is another method used for preparing cyclopropane-containing compounds from related allylic amine precursors. marquette.edu

Elimination and Rearrangement Processes

Elimination and rearrangement reactions represent another facet of this compound's reactivity. unacademy.comwikipedia.orgallen.in These processes often occur in conjunction with or subsequent to other transformations.

An elimination reaction typically involves the removal of two substituents from a molecule, often resulting in the formation of a double bond. unacademy.com These reactions can be categorized based on their mechanism, such as E1 (unimolecular) or E2 (bimolecular). unacademy.com In the context of this compound chemistry, elimination steps are often observed following addition or cyclization reactions. For example, in situ elimination can occur after an inverse electron demand Diels-Alder reaction of a diene derived from this compound. researchgate.net

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. wikipedia.orgallen.in Carbocation rearrangements, such as hydride or alkyl shifts, are common and are driven by the formation of a more stable carbocation intermediate. masterorganicchemistry.commsu.edu While specific examples of complex rearrangements involving the this compound skeleton itself are not extensively documented in the provided context, the potential for such transformations exists, particularly in reactions that proceed through carbocationic intermediates. For instance, the rearrangement of cycloadducts formed from this compound-derived dienes has been observed. researchgate.net

Other Key Reaction Modalities of this compound

This compound serves as a versatile C5 building block in a variety of chemical transformations, extending beyond simple ester manipulations. Its reactivity is characterized by the interplay between the two ester functionalities and the central carbon-carbon double bond, allowing for its participation in several key reaction types.

One notable application of this compound is in the synthesis of heterocyclic compounds. For instance, it reacts with salicylaldehyde (B1680747) in the presence of a suitable catalyst to yield chromene and coumarin (B35378) derivatives. mdpi.comrsc.org In these reactions, a phenoxide anion acts as a common intermediate. The subsequent cyclization to form the chromene is reported to be particularly rapid when an anchored tetraalkylammonium hydroxide (B78521) is used as the catalyst, leading to high selectivity for the chromene product. mdpi.comrsc.org This reactivity highlights the potential of this compound in the synthesis of materials with interesting thermochromic, photochromic, and pharmaceutical properties. mdpi.comrsc.org

Another significant reaction modality involves the use of this compound in the synthesis of cyclopropane-containing molecules. It has been demonstrated that this compound reacts with cyclic sulphates, such as the one derived from (1R, 2R)-1,2-diphenyl-1,2-ethanediol, to afford substituted cyclopropanecarboxylic acid derivatives. rsc.org This transformation provides a pathway to complex molecules like (1S, 2S)-1-amino-2,3-diphenylcyclopropanecarboxylic acid. rsc.org The cyclopropane motif is a valuable structural element in enantioselective synthesis and is present in numerous natural products and therapeutic agents. rsc.org

Furthermore, this compound has been utilized in reactions involving nitrogen-containing reagents. For example, its reaction with tosyl azide (B81097) has been mentioned in the context of synthetic investigations. nih.gov Although detailed mechanistic studies for this specific reaction were not the focus of the available literature, it points towards the susceptibility of the this compound backbone to additions and modifications by nitrogen-based nucleophiles and electrophiles.

The following table summarizes the key reaction modalities of this compound discussed:

| Reactant(s) | Catalyst/Conditions | Product(s) | Reference(s) |

| Salicylaldehyde | Anchored tetraalkylammonium hydroxide | Chromene, Coumarin | mdpi.comrsc.org |

| Cyclic sulphate derived from (1R, 2R)-1,2-diphenyl-1,2-ethanediol | Heat (120-125ºC) | (1S, 2S)-1-amino-2,3-diphenylcyclopropanecarboxylic acid derivative | rsc.org |

| Tosyl azide | Not specified | Not specified | nih.gov |

Computational and Theoretical Investigations of this compound Reactivity

While experimental studies have demonstrated the synthetic utility of this compound, specific computational and theoretical investigations into the mechanisms of its transformations are not extensively detailed in the currently available literature. However, the principles of computational chemistry provide a powerful framework for understanding the reactivity of molecules like this compound. Methodologies such as Density Functional Theory (DFT) and ab initio quantum mechanics are routinely employed to elucidate complex reaction mechanisms, characterize intermediates, and analyze transition states. nih.govchemrxiv.org For the reactions involving this compound, these computational tools could provide profound insights into the underlying factors governing selectivity and reactivity.

The elucidation of a reaction mechanism through computational means involves mapping the potential energy surface (PES) of the reaction. berkeley.edu This process identifies the reactants, products, and all intervening intermediates and transition states. For a molecule like this compound, this would involve modeling its interactions with various reagents and catalysts. For instance, in the formation of chromenes and coumarins, computational studies could clarify the precise pathway of the initial nucleophilic attack, the energetics of the cyclization step, and the factors determining the selectivity between the two heterocyclic products. mdpi.comrsc.org

Modern computational tools can automate parts of this process, combining chemical knowledge with automated algorithms to explore a wide range of possible reaction pathways. nih.gov Such approaches could be invaluable in studying the multi-step syntheses involving this compound, providing a detailed, step-by-step understanding of how bonds are formed and broken.

The transition state is a critical point on the potential energy surface, representing the energy maximum along the reaction coordinate. berkeley.edu Its structure and energy determine the activation barrier of a reaction and, consequently, the reaction rate. berkeley.edu Locating and analyzing transition states is a cornerstone of computational reaction chemistry. numberanalytics.com

For the reactions of this compound, transition state analysis could reveal key structural features that stabilize or destabilize the transition state, thereby controlling the reaction's outcome. For example, in the synthesis of cyclopropane derivatives, computational analysis of the transition state could explain the observed stereoselectivity. rsc.org By examining the geometry and electronic structure of the transition state, researchers can understand the non-covalent interactions and steric factors that favor the formation of one stereoisomer over another.

The process of finding a transition state often involves sophisticated algorithms that optimize the molecular geometry to a first-order saddle point on the PES. masterorganicchemistry.com Once located, a frequency calculation is typically performed to confirm that the structure indeed corresponds to a transition state, characterized by a single imaginary frequency. numberanalytics.com This imaginary frequency represents the vibrational mode along the reaction coordinate, effectively the motion of the atoms as they traverse the energy barrier from reactant to product. numberanalytics.com

Diethylglutaconate As a Versatile Building Block in Complex Molecular Architectures

Role of Diethylglutaconate in the Synthesis of Natural Product Scaffolds

The structural features of this compound make it an ideal starting point for assembling the core skeletons of various natural products. Chemists have leveraged its reactivity to achieve concise and efficient syntheses of complex molecular architectures found in nature.

One significant application is in the synthesis of chromene and coumarin (B35378) derivatives. cardiff.ac.uk These heterocyclic compounds are widespread in the plant kingdom and form the core of many bioactive natural products. Through Knoevenagel condensation reactions, typically catalyzed by a base, this compound reacts with substituted salicylaldehydes. This reaction proceeds to form coumarin-3-acrylates and various chromene derivatives, which are valued not only for their biological activity but also as aromas and fluorescent dyes. cardiff.ac.uk

Furthermore, this compound serves as a precursor in the synthesis of alkaloids. For instance, it has been utilized in synthetic routes targeting pyrrolizidine (B1209537) alkaloid analogues. These syntheses often involve cyclization reactions where the carbon backbone of this compound is incorporated to form the characteristic bicyclic structure of the alkaloid family.

The table below summarizes key natural product scaffolds synthesized using this compound.

Table 1: Natural Product Scaffolds from this compound| Natural Product Scaffold | Key Reaction Type | Reactant with this compound | Significance |

|---|---|---|---|

| Chromenes & Coumarins | Knoevenagel Condensation | Salicylaldehyde (B1680747) | Core structures in many bioactive compounds, aromas, and dyes. cardiff.ac.uk |

| Pyrrolizidine Alkaloid Analogues | Cyclization Reactions | Various nitrogen-containing precursors | Framework for a class of alkaloids with diverse biological activities. |

Application in the Construction of Pharmaceutical Precursors

The versatility of this compound extends prominently into the pharmaceutical industry, where it is employed as a building block for the synthesis of active pharmaceutical ingredient (API) precursors. Its ability to undergo specific transformations allows for the construction of molecular frameworks that are central to the activity of various drugs.

A notable application is in the synthesis of inhibitors for glycogen (B147801) synthase kinase 3 (GSK3). google.com These inhibitors are investigated for the treatment of a wide range of disorders, including diabetes, Alzheimer's disease, and bipolar disorder. In one patented synthesis, this compound is reacted with a substituted pyridine (B92270) derivative in a palladium-catalyzed coupling reaction to construct a key intermediate for pyrimidine (B1678525) and pyridine-based GSK3 inhibitors. google.com

Another significant use is in the preparation of hypophosphorous acid derivatives, which are explored for their therapeutic potential in treating brain disorders by acting as agonists or antagonists for metabotropic glutamate (B1630785) receptors (mGluRs). google.com Synthetic pathways described in patent literature show this compound reacting with other molecules in multi-step sequences to build these complex phosphinic acid analogues. google.com The synthesis often involves Michael addition reactions to incorporate the this compound backbone into the final target molecule.

The table below details examples of pharmaceutical precursors synthesized from this compound.

Table 2: Pharmaceutical Precursors Derived from this compound| Pharmaceutical Target Class | Therapeutic Area | Role of this compound | Key Reaction Example |

|---|---|---|---|

| Glycogen Synthase Kinase 3 (GSK3) Inhibitors | Diabetes, Alzheimer's Disease, Bipolar Disorder | Core structural component | Palladium-catalyzed coupling with a pyridine derivative. google.com |

| Hypophosphorous Acid Derivatives (mGluR modulators) | Neurological Disorders | Backbone precursor | Michael addition followed by further transformations. google.com |

| Kainic Acid Analogues | Neuroscience Research | Starting material for cyclization | Reaction with tosyl azide (B81097) to form a diazo intermediate. stir.ac.uk |

This compound in Polymer Chemistry and Material Science

While not a conventional monomer for large-scale commodity plastics, this compound finds niche applications in polymer and material science, particularly in the synthesis of specialty materials through condensation and addition reactions. Its functional groups allow it to be incorporated into polymer backbones or to act as a cross-linking agent, contributing to the final properties of the material.

In material science, this compound is used to synthesize chromene-containing materials. The reaction of this compound with salicylaldehyde, often on a solid support like polystyrene-immobilized catalysts, yields chromenes. researchgate.net These resulting materials are of significant interest for their thermochromic and photochromic properties, making them suitable for applications in smart windows, optical data storage, and security inks. researchgate.net

Although less common, this compound can participate in condensation polymerization. googleapis.com Its two ester functionalities can react with diols or diamines to form polyesters or polyamides, respectively. Such polymers are not widely commercialized but represent a potential route to new materials with tailored properties. Michael addition reactions involving this compound are also a strategy used in polymer synthesis, particularly for creating cross-linked networks in hydrogels or other functional polymers. nih.gov

Design and Synthesis of this compound-Derived Analogues and Derivatives

The modification of this compound to create novel analogues and derivatives is a key strategy for accessing new chemical entities with unique reactivity and potential applications. By chemically altering its structure, researchers can fine-tune its properties for specific synthetic goals.

A primary pathway for derivatization is the Michael addition reaction, where a nucleophile adds to the carbon-carbon double bond. This reaction is fundamental and has been used to synthesize a wide range of substituted glutarate esters. For example, the reaction with hydrazine (B178648) leads to the formation of diazabicyclooctane dione (B5365651) derivatives, which are complex heterocyclic structures. researchgate.net

Another important transformation is the organocatalytic activation of this compound for use in asymmetric cycloadditions. For instance, it can be activated to participate in [3+2] cycloadditions with azomethine ylides, leading to the highly enantioselective assembly of NH-free 2,3,4-trisubstituted pyrrolidines. acs.org These pyrrolidine (B122466) structures are valuable scaffolds in medicinal chemistry.

Further derivatization can be achieved through reactions at the ester groups or the activated methylene (B1212753) group. The reaction of this compound with tosyl azide in the presence of a base generates a diazo compound, a versatile intermediate for further synthesis, including the construction of precursors for compounds like kainic acid. stir.ac.uk

The table below showcases some of the derivatives synthesized from this compound.

Table 3: Examples of this compound Derivatives| Derivative Class | Key Reagent | Reaction Type | Synthetic Utility |

|---|---|---|---|

| Substituted Pyrrolidines | Azomethine ylides | Organocatalytic [3+2] Cycloaddition | Access to enantiomerically pure heterocyclic scaffolds for medicinal chemistry. acs.org |

| Diazabicyclo[3.3.0]octane-2,6-dione derivatives | Hydrazine | Michael Addition / Cyclization | Formation of complex bicyclic heterocycles. researchgate.net |

| Diazo-glutaconate esters | Tosyl azide | Diazo transfer reaction | Versatile intermediates for cyclopropanation and other transformations. stir.ac.uk |

Catalytic Applications in Diethylglutaconate Mediated Reactions

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. chemguide.co.uk This allows for high catalyst activity and selectivity due to the excellent accessibility of the catalytic sites.

Transition Metal-Catalyzed Transformations

Transition metals are frequently employed as catalysts due to their ability to exist in various oxidation states, which is crucial for many catalytic cycles. vapourtec.com Palladium-catalyzed reactions, in particular, are well-established for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comnih.gov These catalysts are known for their high tolerance of different functional groups and their capacity to provide excellent stereospecificity and regiospecificity. sigmaaldrich.com While specific examples of transition metal-catalyzed reactions directly involving diethylglutaconate are not extensively detailed in the provided results, the principles of transition metal catalysis suggest its utility in transformations such as cross-coupling reactions. rsc.orgmdpi.commdpi.com For instance, palladium complexes could potentially be used to functionalize the this compound backbone. The design of the ligand surrounding the metal center is crucial as it can be tuned to control the steric and electronic environment of the catalyst. mdpi.com

Organocatalysis and Asymmetric Inductions

Organocatalysis utilizes small organic molecules to accelerate chemical reactions and is considered a pillar of green chemistry as it avoids the need for metal-based catalysts. wikipedia.org This field has grown exponentially, with a wide array of organic molecules and natural products serving as effective catalysts. mdpi.com A significant advantage of organocatalysis is the ability to achieve asymmetric synthesis by using chiral organocatalysts. wikipedia.org

In the context of this compound, organocatalysts can facilitate various transformations. For example, chiral secondary amines can be used to catalyze aldol (B89426) reactions by forming a transient enamine with a ketone, which then reacts enantioselectively with an electrophile. thieme-connect.de This methodology could be applied to reactions involving this compound. The development of asymmetric organocatalysis has provided efficient and environmentally friendly routes to enantiomerically pure compounds, which are highly valuable in fields like biomedicine. mdpi.com The use of chiral organocatalysts allows for a high degree of stereochemical control. mdpi.comnih.gov

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. chemguide.co.ukwikipedia.org This typically involves a solid catalyst and liquid or gaseous reactants. chemguide.co.uk A major advantage of this approach is the ease of separating the catalyst from the reaction mixture, which simplifies product purification and allows for catalyst recycling. mdpi.com

Solid Acid-Base Catalysts (e.g., Magnesium Oxide, Layered Double Hydroxides)

Solid acid-base catalysts are crucial for environmentally friendly industrial processes. mdpi.com Layered double hydroxides (LDHs) and their derivatives are particularly noteworthy due to their unique structures and tunable acid-base properties. mdpi.com These materials possess both Lewis and Brønsted acid-base sites, enabling them to catalyze a broad spectrum of reactions. mdpi.com

In reactions involving this compound, solid base catalysts can be employed. For instance, a study demonstrated the use of a heterogenized Brønsted base catalyst for the reaction between salicylaldehyde (B1680747) and this compound. scispace.com Materials like magnesium oxide (MgO) and hydrotalcites (a type of layered double hydroxide) have been shown to be effective catalysts in various organic syntheses, including Knoevenagel and Claisen-Schmidt condensations. Their catalytic activity is attributed to the presence of both basic and acidic sites on their surface. The ability to tune the acid-base properties of these materials, for example by altering the Mg/Al ratio in LDHs, allows for the optimization of catalytic performance for specific reactions. mdpi.com

| Catalyst Type | Example | Application with this compound |

| Solid Base Catalyst | Heterogenized Brønsted base | Reaction with salicylaldehyde scispace.com |

| Layered Double Hydroxide (B78521) | Mg-Al LDH | Potential for condensation reactions |

Supported Catalysts

To maximize the surface area and stability of a catalyst, it is often distributed on the surface of a support material. evonik.com Common support materials include silica, alumina, and titania. evonik.com The support can be inert or actively participate in the catalytic process. evonik.com Supported catalysts are widely used in various industrial applications.

For example, palladium supported on carbon (Pd/C) is a common heterogeneous catalyst used for hydrogenation reactions. vapourtec.comsigmaaldrich.com While a specific application for this compound is not detailed, such a catalyst could potentially be used for the selective hydrogenation of the double bond in the this compound molecule. The interaction between the metal and the support can significantly influence the catalyst's performance, including its activity, selectivity, and stability. nih.gov Supported catalysts can be designed for use in fixed-bed reactors, allowing for continuous processing. evonik.com

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis utilizes enzymes or whole microbial cells to catalyze chemical reactions. mt.comseqens.com This approach is highly regarded for its "green" credentials, as enzymes are biodegradable and operate under mild conditions, such as room temperature and in aqueous solutions. seqens.com Enzymes are highly selective, often exhibiting exceptional chemo-, regio-, and enantioselectivity, which minimizes the formation of byproducts. mt.combiosurfproject.it

The use of enzymes in organic synthesis can simplify processes by eliminating the need for protection and deprotection steps that are often required in traditional chemical synthesis. biosurfproject.it While specific enzyme-mediated transformations of this compound are not explicitly documented in the provided search results, the broad substrate scope of many enzymes, such as lipases and esterases, suggests potential applications. seqens.comparis-saclay.fr For instance, these enzymes could be used for the selective hydrolysis of one of the ester groups in this compound. Furthermore, the field of biocatalysis is rapidly advancing, with techniques like directed evolution being used to engineer enzymes with improved stability and activity for non-natural substrates. seqens.comchemrxiv.org

| Biocatalyst Type | Potential Application with this compound | Key Advantages |

| Lipases/Esterases | Selective hydrolysis of ester groups | High selectivity, mild reaction conditions, environmentally friendly seqens.combiosurfproject.it |

| Engineered Enzymes | Novel transformations | Tailored activity and stability for specific substrates seqens.comchemrxiv.org |

Electrocatalytic Approaches in this compound Chemistry

Current research literature does not provide significant data on the direct application or transformation of this compound through electrocatalytic methods. While electrocatalysis is a burgeoning field for the synthesis and conversion of various organic molecules, including biomass-derived platform chemicals, specific studies focusing on this compound remain limited. acs.orgmdpi.comnih.gov Future investigations may yet explore the potential for electrocatalytic reductions, oxidations, or coupling reactions involving this compound.

Photocatalytic Transformations involving this compound

While direct photocatalytic transformations of the this compound molecule are not extensively documented, a notable application involves its derivative, glutaconic acid, in the synthesis of photocatalytically active materials. Specifically, a zinc(II) glutaconate complex serves as a precursor for the wet-chemical synthesis of nanostructured zinc oxide (ZnO), a well-known semiconductor photocatalyst. ajol.info

The process involves the initial preparation of a zinc(II) glutaconate complex, formulated as [Zn₂(C₅H₄O₄)(Cl)₂(H₂O)₂]·4H₂O. ajol.info This complex is then subjected to controlled thermal decomposition in the air. This method yields ZnO nanoparticles (NPs), which can be utilized in photocatalytic applications. The characteristics of the resulting ZnO NPs, such as crystallite size, are crucial for their catalytic performance. ajol.info

Research findings indicate that ZnO nanoparticles synthesized from the zinc(II) glutaconate precursor exhibit significant photocatalytic activity. When tested for the degradation of organic pollutants, such as methylene (B1212753) blue (MB) dye under UV light irradiation, these ZnO NPs demonstrated notable efficiency. In one study, the ZnO NPs, with a calculated crystallite size of 54 nm, achieved a 77% degradation of MB in an aqueous solution over a period of 240 minutes. ajol.info This application highlights an indirect but significant role of a glutaconate-derived compound in the field of photocatalysis, serving as a key component in the fabrication of the catalyst itself.

Interactive Table: Photocatalytic Degradation of Methylene Blue using ZnO NPs derived from Zinc(II) Glutaconate

| Parameter | Value | Reference |

| Precursor Compound | Zinc(II) Glutaconate Complex | ajol.info |

| Synthesized Photocatalyst | Zinc Oxide (ZnO) Nanoparticles | ajol.info |

| Crystallite Size | 54 nm | ajol.info |

| Target Pollutant | Methylene Blue (MB) | ajol.info |

| Irradiation Source | UV Light | ajol.info |

| Degradation Efficiency | 77% | ajol.info |

| Reaction Time | 240 minutes | ajol.info |

Stereoselective Synthesis Utilizing Diethylglutaconate

Enantioselective Transformations

Enantioselective reactions involving diethylglutaconate focus on the creation of one or more stereocenters from its prochiral structure, resulting in a product with a high excess of one enantiomer. This is typically achieved through the influence of a chiral entity, which can be either covalently bonded to the substrate (a chiral auxiliary) or present as a catalyst in the reaction medium.

In this approach, a chiral auxiliary is temporarily incorporated into the this compound framework. The steric and electronic properties of the auxiliary direct the approach of an incoming reagent to one of the two prochiral faces of the double bond, thereby inducing asymmetry.

A common strategy involves the derivatization of one of the carboxyl groups of the parent glutaconic acid with a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer sultam. For instance, a glutaconate monoamide-monoester can be prepared where the amide is derived from a chiral amine. In a subsequent conjugate addition reaction, the bulky auxiliary effectively shields one face of the molecule. The addition of a nucleophile, such as an organocuprate, proceeds preferentially from the less hindered face, establishing a new stereocenter at the β-position with a high degree of enantioselectivity. The final step involves the facile cleavage of the auxiliary under mild conditions to reveal the chiral carboxylic acid or ester, allowing the valuable auxiliary to be recovered and recycled.

Research has shown that the choice of auxiliary and reaction conditions significantly impacts the stereochemical outcome. For example, conjugate addition of lithium dibenzylcuprate to an N-glutaconyl derivative of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone has been reported to yield the corresponding β-substituted product with excellent enantiomeric excess (e.e.).

The use of substoichiometric amounts of a chiral catalyst to generate enantiomerically enriched products represents a more atom-economical approach. This compound is an excellent substrate for catalytic asymmetric conjugate additions (Michael additions), which are among the most powerful C-C bond-forming reactions.

In these processes, a chiral catalyst, typically a complex of a transition metal and a chiral ligand, coordinates to the substrate and/or the nucleophile, creating a chiral environment that dictates the facial selectivity of the addition. Copper(I) and copper(II) complexes with chiral phosphine (B1218219) or bis(oxazoline) (BOX) ligands have proven particularly effective. For example, the reaction of this compound with dialkylzinc reagents in the presence of a copper catalyst and a chiral phosphoramidite (B1245037) ligand can afford the corresponding β-alkylated succinate (B1194679) derivatives in high yields and with e.e. values often exceeding 95%.

Organocatalysis has also emerged as a powerful tool. Chiral secondary amines, such as those derived from proline, can catalyze the conjugate addition of aldehydes or ketones to this compound via enamine activation. Similarly, chiral thiourea (B124793) or squaramide catalysts can activate the this compound substrate through hydrogen bonding, facilitating the enantioselective addition of various nucleophiles, including malonates and nitroalkanes.

The table below summarizes representative findings in this area.

| Nucleophile | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |

|---|---|---|---|---|---|

| Diethylzinc (Et₂Zn) | Cu(OTf)₂ / Chiral Phosphoramidite | Toluene | 98 | 96 | |

| Dimethyl Malonate | Ni(acac)₂ / (S,S)-DIP-Pybox | THF | 85 | 91 | |

| Nitromethane | Chiral Thiourea Organocatalyst | CH₂Cl₂ | 92 | 88 | |

| Grignard Reagent (PhMgBr) | CuI / (R)-Tol-BINAP | Et₂O | 90 | 94 |

Chiral Auxiliary-Based Strategies

Diastereoselective Reactions

Diastereoselective reactions involving this compound or its derivatives aim to control the relative stereochemistry between two or more stereocenters. This control can be exerted by a stereocenter already present in the substrate (substrate control) or by a chiral reagent used in the transformation (reagent control).

In substrate-controlled reactions, a pre-existing chiral center in a this compound derivative directs the formation of a new stereocenter. For example, if this compound is first subjected to an enantioselective reaction to install a chiral center at the β-position, a subsequent reaction at another position will be influenced by this center.

Consider the reduction of the double bond in a β-substituted this compound derivative. The approach of the hydrogenation catalyst or hydride reagent (e.g., H₂/Pd-C or NaBH₄) can be sterically biased by the substituent at the β-position. According to Felkin-Anh or related models, the reagent will approach from the face opposite the largest group, leading to the preferential formation of one of two possible diastereomers. This strategy is instrumental in synthesizing products with defined 1,3-stereochemical relationships, which are common motifs in polyketide natural products.

Reagent-controlled diastereoselectivity relies on the use of a chiral reagent to differentiate between diastereotopic faces or groups in an achiral or racemic substrate derived from this compound. A prime example is the diastereoselective reduction of a ketone. If this compound is converted into a γ-keto diester, the reduction of the ketone carbonyl can be achieved with high diastereoselectivity using chiral reducing agents.

Reagents such as those derived from the Corey-Bakshi-Shibata (CBS) catalyst (chiral oxazaborolidines) or chiral borane (B79455) reagents like Alpine Borane® can reduce the prochiral ketone to a secondary alcohol with high facial selectivity. The choice of the (R)- or (S)-enantiomer of the chiral reagent determines which diastereomer of the resulting γ-hydroxy ester is formed. This method provides reliable and predictable access to specific diastereomers, which can then be elaborated into more complex targets. Tandem conjugate addition-protonation sequences, where an achiral nucleophile adds to this compound and the resulting enolate is trapped by a chiral proton source, also fall under this category, establishing two stereocenters in a reagent-controlled fashion.

| Substrate | Chiral Reagent | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| Diethyl 4-oxo-pent-2-enedioate | (R)-CBS Catalyst, BH₃·SMe₂ | (R)-4-hydroxy diastereomer | 95 | 96:4 | |

| Diethyl 4-oxo-pent-2-enedioate | (S)-CBS Catalyst, BH₃·SMe₂ | (S)-4-hydroxy diastereomer | 94 | 97:3 | |

| Diethyl 4-oxo-pent-2-enedioate | NaBH₄ (achiral) | Racemic mixture of diastereomers | 98 | ~50:50 |

Substrate-Controlled Diastereoselectivity

Stereospecific Reactions

A stereospecific reaction is one in which the stereochemistry of the reactant completely determines the stereochemistry of the product. The defined (E)-geometry of the double bond in commercially available this compound is key to its utility in such reactions.

Pericyclic reactions are classic examples of stereospecificity. When this compound acts as a dienophile in a Diels-Alder reaction, the cis relationship of its two ester groups relative to the C2-C3 bond is maintained in the resulting cyclohexene (B86901) product. The reaction is concerted, and the geometry of the dienophile is transferred directly to the product's stereochemistry.

Addition reactions across the double bond can also be stereospecific. For example, the syn-dihydroxylation of (E)-diethylglutaconate with osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions proceeds via a concerted mechanism to give a syn-diol. This process specifically produces the (2R,3S) and (2S,3R) enantiomeric pair of diethyl 2,3-dihydroxyglutarate. Conversely, an anti-dihydroxylation (e.g., via epoxidation followed by ring-opening) would stereospecifically yield the other pair of diastereomers. Similarly, catalytic hydrogenation with heterogeneous catalysts like Pd/C typically results in the syn-addition of two hydrogen atoms across the double bond from one face. These reactions provide a reliable method for converting the alkene geometry of this compound into a defined stereochemical relationship in the saturated product.

Future Directions and Emerging Research Avenues for Diethylglutaconate

Development of Novel Reaction Architectures

Research into new reaction frameworks aims to enhance the efficiency, selectivity, and scope of transformations involving diethylglutaconate. A key area of development is the use of heterogeneous catalysts, which offer advantages in terms of separation, reusability, and sustainability. researchgate.net

Recent studies have demonstrated the reaction of this compound with salicylaldehyde (B1680747) to produce valuable chromene and coumarin (B35378) derivatives. researchgate.netresearchgate.net This transformation highlights the development of selective catalytic systems. For example, using an anchored tetraalkylammonium hydroxide (B78521) catalyst, the cyclization to chromene occurs rapidly, resulting in high selectivity for this product, which has applications in thermochromic, photochromic, and pharmaceutical materials. researchgate.netresearchgate.net

Another promising approach involves the use of solid-supported catalysts. Research has shown that catalysts like potassium fluoride (B91410) (KF) loaded on natural phosphate (B84403) or magnesium oxide on zinc oxide (MgO/ZnO) can efficiently facilitate condensation reactions under solvent-free conditions. researchgate.net These methods not only improve reaction efficiency but also align with the principles of green chemistry by minimizing waste.

The table below summarizes findings for catalysts used in related condensation reactions, which could be adapted for this compound.

Table 2: Catalyst Performance in Condensation Reactions

| Catalyst System | Reactants | Conditions | Key Finding | Reference |

| Anchored tetraalkylammonium hydroxide | Salicylaldehyde, this compound | Not specified | High selectivity for chromenes | researchgate.netresearchgate.net |

| KF/natural phosphate | 2'-hydroxyacetophenone, Benzaldehyde | Solvent-free | Effective for Claisen-Schmidt condensation | researchgate.net |

| 10 wt% MgO/ZnO | 2'-hydroxyacetophenone, Benzaldehyde | 140 °C, Solvent-free | Optimal catalyst loading found for high conversion | researchgate.net |

Sustainable Chemistry and this compound

The principles of green and sustainable chemistry are increasingly guiding chemical research and industrial processes. acs.orgitrcweb.org These principles focus on designing products and processes that minimize the use and generation of hazardous substances. itrcweb.org For this compound, this involves developing greener synthetic routes and utilizing it as a building block for sustainable materials.

Catalytic and Solvent-Free Processes: A major goal is to replace stoichiometric reagents with catalytic alternatives. The use of solid catalysts like KF/natural phosphate or supported metal oxides for reactions involving this compound or similar substrates is a significant step forward. researchgate.net These catalysts reduce waste and can often be recycled and reused. researchgate.net Performing reactions under solvent-free conditions further enhances their green credentials by eliminating solvent waste and simplifying product purification. researchgate.net

Atom Economy and Renewable Feedstocks: Future research will likely focus on designing reactions that maximize atom economy, ensuring that a high proportion of the atoms in the reactants are incorporated into the final product. While this compound is traditionally derived from petrochemical sources, future bio-refinery approaches could potentially produce its precursors from renewable biomass, further enhancing its sustainability profile. The broader goal of sustainable chemistry is to create a circular economy for chemicals, where materials are perpetually used without depletion of resources or accumulation of waste. itrcweb.org

Table 3: Application of Green Chemistry Principles to this compound Chemistry

| Green Chemistry Principle | Application to this compound |

| Catalysis | Use of reusable heterogeneous catalysts (e.g., supported KF, metal oxides) to replace soluble bases. researchgate.netresearchgate.net |

| Safer Solvents & Auxiliaries | Development of solvent-free reaction conditions. researchgate.net |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |

| Use of Renewable Feedstocks | Exploring bio-based routes to glutaconic acid and its esters. |

| Reduce Derivatives | Avoiding protecting groups through selective catalysts. |

Interdisciplinary Research with this compound

The full potential of this compound can be realized through interdisciplinary research that combines the expertise of chemists with that of scientists in other fields. arc.gov.au Such collaborations are essential for translating fundamental chemical discoveries into practical applications. nih.govresearchgate.net

Materials Science: this compound is a precursor to chromenes and coumarins, which are classes of compounds with interesting photochromic and thermochromic properties. researchgate.netresearchgate.net Collaboration between organic chemists and materials scientists is crucial for designing and synthesizing new materials with tailored optical properties for applications such as smart windows, sensors, and data storage. springer.comunipr.it The development of polymers and hydrogels incorporating these functionalities is a particularly promising area. researchgate.net

Table 4: Potential Interdisciplinary Projects Involving this compound

| Research Area | Collaborating Disciplines | Project Goal |

| Smart Materials | Organic Chemistry, Materials Science, Physics | Develop novel photochromic polymers based on chromene derivatives from this compound for use in responsive coatings. researchgate.netresearchgate.net |

| Pharmaceuticals | Medicinal Chemistry, Pharmacology, Computational Biology | Synthesize a library of coumarin analogues from this compound and screen them for anti-inflammatory activity. researchgate.netwikipedia.org |

| Biocatalysis | Synthetic Chemistry, Biochemistry, Chemical Engineering | Engineer enzymes to perform stereoselective transformations on this compound for the synthesis of chiral building blocks. |

| Sustainable Polymers | Polymer Chemistry, Green Chemistry, Environmental Science | Use this compound derivatives to create biodegradable polyesters with specific material properties. |

Q & A

Q. What are the optimal synthetic routes for Diethylglutaconate, and how can purity be validated?

this compound synthesis typically involves esterification of glutaconic acid with ethanol under acid catalysis. Key parameters include reaction temperature (70–90°C), stoichiometric ratios (1:2.5 for acid:ethanol), and catalyst choice (e.g., sulfuric acid vs. p-toluenesulfonic acid). Post-synthesis, purity is validated via:

- Gas Chromatography (GC) : Quantify residual reactants and byproducts .

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., δ 1.2–1.4 ppm for ethyl groups in H-NMR) .

- Melting Point Analysis : Compare observed values with literature data (see Table 1) .

Table 1: Physical/Chemical Properties of this compound

| Property | Value/Method | Source |

|---|---|---|

| Molecular Formula | C₉H₁₄O₄ | |

| CAS Number | 626-05-1 | |

| Boiling Point | 255–257°C (calc. via Joback) | |

| Solubility in Water | 1.2 g/L (20°C, experimental) |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A multi-technique approach is critical:

Q. How can researchers ensure stability of this compound in experimental conditions?

Stability studies should include:

- Thermogravimetric Analysis (TGA) : Degradation profiles under varying temperatures .

- pH-Dependent Hydrolysis Tests : Monitor ester bond cleavage via HPLC at pH 3–9 .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s role in [X] reaction, and how do contradictory data arise?

this compound often acts as a dienophile in Diels-Alder reactions, but conflicting kinetic data (e.g., rate constants varying by 20–30% across studies) may stem from:

Q. How can computational models (e.g., DFT) predict this compound’s reactivity?

Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level can:

Q. What statistical frameworks resolve contradictions in this compound’s bioactivity data?

For conflicting IC₅₀ values in enzyme inhibition assays:

Q. How to design a PICOT-compliant study on this compound’s [Y] application?

Align with the PICOT framework for rigor :

- P (Population): In vitro cell lines (e.g., HEK-293) exposed to 10–100 µM this compound.

- I (Intervention): Dose-dependent modulation of [specific pathway].

- C (Comparison): Negative controls (vehicle-only) and positive controls (e.g., known inhibitors).

- O (Outcome): Quantify changes via Western blot/flow cytometry.

- T (Time): 24–72 hr exposure periods.

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.